molecular formula C27H25FN2O2 B11002853 N-(4-fluorobenzyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-(4-fluorobenzyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11002853
M. Wt: 428.5 g/mol
InChI Key: JHZGSKUWSPEUID-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a spirocyclic structure, which is known for its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. One common method includes the use of 4-fluorobenzyl isocyanate as a key intermediate . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

N-(4-fluorobenzyl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic isoquinolines and fluorobenzyl derivatives. Examples are:

Uniqueness

N-(4-fluorobenzyl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its specific spirocyclic structure and the presence of both fluorobenzyl and isoquinoline moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C27H25FN2O2

Molecular Weight

428.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-oxo-2-phenylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C27H25FN2O2/c28-20-14-12-19(13-15-20)18-29-25(31)24-22-10-4-5-11-23(22)26(32)30(21-8-2-1-3-9-21)27(24)16-6-7-17-27/h1-5,8-15,24H,6-7,16-18H2,(H,29,31)

InChI Key

JHZGSKUWSPEUID-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C(=O)NCC5=CC=C(C=C5)F

Origin of Product

United States

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